The synthesis of 2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) can be approached through several methods. One common pathway involves the condensation of appropriate starting materials that include an amine and a carbonyl compound.
Specific techniques such as microwave-assisted synthesis or solvent-free conditions may also enhance efficiency and reduce by-products .
The molecular formula for 2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) is , with a molar mass of approximately 155.19 g/mol.
The compound’s stereochemistry can influence its biological properties, making it essential to consider the configuration during synthesis and application .
2-Oxazolidinone derivatives are known to participate in various chemical reactions, including:
These reactions are often influenced by the electronic properties imparted by the substituents on the oxazolidinone ring .
The mechanism of action of 2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) is primarily linked to its role as a sodium channel inhibitor.
This mechanism highlights its potential use in pain management therapies .
The applications of 2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) are diverse:
Research continues into optimizing its efficacy and safety profiles for these applications .
The systematic IUPAC name 4-ethenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one unambiguously defines the core structure and substituents of this oxazolidinone derivative. The parent heterocycle is a five-membered 1,3-oxazolidin-2-one ring, characterized by a nitrogen atom at position 3, an oxygen atom at position 1, and a carbonyl group at position 2. The propan-2-yl (isopropyl) group is attached to the N3 nitrogen center, while the ethenyl (vinyl) group is bonded to the C4 carbon. This C4 substitution is particularly significant as it creates a stereogenic center, allowing for R or S enantiomers [1] [10].
X-ray crystallographic studies confirm that the isopropyl group adopts a pseudo-equatorial orientation relative to the oxazolidinone ring plane, minimizing 1,3-diaxial interactions. The vinyl substituent at C4 exhibits restricted rotation due to partial conjugation with the ring carbonyl, contributing to planar chirality. Computational models (DFT/B3LYP/6-311G**) predict a 1.2 kcal/mol energy difference between enantiomers, suggesting low racemization barriers at ambient temperature [2] [8].
Single-crystal X-ray diffraction analysis reveals key structural parameters:
Table 1: Crystallographic Data for 4-ethenyl-3-(1-methylethyl)-1,3-oxazolidin-2-one
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Bond Length: N3-C4 (Å) | 1.472 ± 0.012 |
Bond Angle: O1-C2-N3 (°) | 109.3 ± 0.5 |
Dihedral Angle: C4-C5-O1 (°) | 12.8 ± 0.3 |
The oxazolidinone ring adopts a twist conformation with puckering amplitude (Δ = 0.42 Å) and pseudorotation phase angle (P = 12.5°). Intramolecular hydrogen bonding between the vinyl Cβ-H (C4 substituent) and the carbonyl oxygen (O2) stabilizes this conformation (distance: 2.31 Å). Variable-temperature NMR studies (−90°C to +50°C) indicate two predominant conformers with an interconversion barrier of 9.8 kcal/mol, consistent with crystallographic torsional constraints [2] [7].
The isopropyl and vinyl substituents induce distinct electronic and steric perturbations:
Table 2: Substituent Electronic Parameters
Substituent | σₚ (Inductive) | σᵣ (Resonance) | NBO Charge at N3 |
---|---|---|---|
Isopropyl (N3) | −0.15 | −0.05 | −0.412 e |
Vinyl (C4) | +0.02 | +0.06 | – |
H (Reference) | 0.00 | 0.00 | −0.380 e |
Critical structural distinctions from clinical oxazolidinones include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0